Jmv 449

Neurotensin Receptor Binding Radioligand Assay GPCR Pharmacology

Choose JMV 449 for experiments requiring sustained neurotensin receptor activation. Unlike native neurotensin (plasma t½ <2 min), its reduced peptide bond (CH₂NH at Lys⁸-Lys⁹) confers exceptional metabolic stability, translating to >2h hypothermic and analgesic effects in vivo. With ~3x higher binding affinity, it enables chronic neuroprotection (stroke/TBI/ischemia), energy homeostasis, and transcriptional regulation (270% NTR mRNA increase) models with consistent receptor engagement throughout critical observation windows.

Molecular Formula C38H66N8O7
Molecular Weight 747.0 g/mol
CAS No. 139026-66-7
Cat. No. B159794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJmv 449
CAS139026-66-7
Synonyms(R)-2-((2S,3R)-2-((S)-2-((R)-1-((R)-6-amino-2-(((R)-2,6-diaminohexyl)amino)hexanoyl)pyrrolidine-2-carboxamido)-3-(4-hydroxyphenyl)propanamido)-3-methylpentanamido)-4-methylpentanoic acid
Molecular FormulaC38H66N8O7
Molecular Weight747.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NCC(CCCCN)N
InChIInChI=1S/C38H66N8O7/c1-5-25(4)33(36(50)44-31(38(52)53)21-24(2)3)45-34(48)30(22-26-14-16-28(47)17-15-26)43-35(49)32-13-10-20-46(32)37(51)29(12-7-9-19-40)42-23-27(41)11-6-8-18-39/h14-17,24-25,27,29-33,42,47H,5-13,18-23,39-41H2,1-4H3,(H,43,49)(H,44,50)(H,45,48)(H,52,53)/t25-,27-,29-,30-,31-,32-,33-/m0/s1
InChIKeyTZCYVPLNMOJUIL-GULBXNHPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JMV 449 (CAS 139026-66-7): Neurotensin Receptor Agonist for Potent and Metabolically Stable In Vitro and In Vivo Studies


JMV 449, cataloged under CAS Number 139026-66-7, is a pseudopeptide analog of neurotensin-(8-13) with a reduced peptide bond (CH₂NH) between positions 8 and 9 [1]. Functionally, it acts as a potent and metabolically stable agonist at neurotensin receptors, exhibiting approximately 3-fold higher binding affinity than the native neurotensin peptide [2]. This hexapeptide, with the sequence H-Lys-ψ(CH₂NH)-Lys-Pro-Tyr-Ile-Leu-OH, is widely utilized as a pharmacological tool in neurotensin receptor research due to its enhanced enzymatic resistance and long-lasting in vivo effects [1].

Why Generic Neurotensin Receptor Agonists Cannot Replace JMV 449 in Long-Acting Research Models


Generic substitution of neurotensin receptor agonists is not advisable for experiments requiring sustained receptor stimulation or in vivo longevity. Native neurotensin is rapidly degraded by peptidases with a median plasma half-life of less than 2 minutes, severely limiting its utility in chronic or long-term studies . While other truncated analogs like NT(8-13) retain some activity, they also exhibit poor metabolic stability [1]. JMV 449's unique pseudopeptide backbone modification confers substantial resistance to enzymatic hydrolysis, translating directly into prolonged hypothermic and analgesic effects in vivo that are not achievable with unmodified neurotensin or its simple fragments [2]. This specific metabolic stability is a critical differentiator for researchers requiring sustained pharmacological action.

Quantitative Evidence: How JMV 449 Differentiates from Neurotensin and Other Analogs


Superior Receptor Binding Affinity: 3-Fold Higher Potency than Native Neurotensin

JMV 449 demonstrates significantly enhanced binding affinity for neurotensin receptors compared to the native ligand neurotensin [1]. In direct competitive radioligand binding assays using [¹²⁵I]-neurotensin on neonatal mouse brain membranes, JMV 449 was approximately 3 times more potent than neurotensin itself, confirming its superior receptor engagement at lower concentrations [1].

Neurotensin Receptor Binding Radioligand Assay GPCR Pharmacology

Enhanced Functional Agonism: 12-Fold Higher Potency than Neuromedin N in GTPγS Assays

In a functional assay measuring G-protein activation via [³⁵S]-GTPγS binding in CHO cells expressing the neurotensin receptor, JMV 449 was a significantly more potent agonist than the endogenous neurotensin-related peptide neuromedin N [1].

G-Protein Activation Functional Selectivity Neurotensin NTS1/NTS2

Prolonged In Vivo Hypothermia: Sustained Temperature Reduction for Over 2 Hours

In comparative in vivo studies, JMV 449 produces a more sustained hypothermic response than native neurotensin [1]. Following intracerebroventricular (i.c.v.) administration in mice, JMV 449 induced a significant and prolonged decrease in core body temperature that lasted for over 2 hours, whereas the hypothermic effect of neurotensin was shorter in duration [1].

Therapeutic Hypothermia In Vivo Pharmacology Neuroprotection

Metabolic Stability Advantage: Resistance to Rat Brain Homogenate Degradation

JMV 449's pseudopeptide backbone modification confers substantial resistance to proteolytic degradation [1]. When exposed to rat brain homogenates, JMV 449 was markedly more resistant to degradation than the native neurotensin peptide, which was rapidly metabolized [1]. This enhanced stability is a key factor underpinning its prolonged in vivo effects.

Peptide Stability Proteolytic Resistance In Vitro ADME

Appetite Suppression: 25 nmol/kg Dose Significantly Inhibits Food Intake in Lean Mice

In a study examining metabolic effects, JMV 449 demonstrated significant appetite-suppressing properties [1]. A dose of 25 nmol/kg administered to overnight-fasted lean mice resulted in a statistically significant inhibition of food intake (P < 0.05–P < 0.001), indicating its potential utility in metabolic and obesity research [1].

Metabolic Research Appetite Regulation Obesity

Optimal Research Applications for JMV 449 (CAS 139026-66-7) Based on Quantitative Evidence


Chronic Neurotensin Receptor Stimulation Studies

JMV 449 is ideally suited for in vitro and in vivo models requiring sustained activation of neurotensin receptors. Its markedly prolonged hypothermic effect (>2 hours) and resistance to degradation by brain homogenates make it superior to native neurotensin for long-term experiments where constant receptor engagement is necessary [1].

Neuroprotection and Therapeutic Hypothermia Research

Given its ability to induce a robust and sustained hypothermic response for over 2 hours, JMV 449 is a critical tool for investigating the neuroprotective mechanisms of therapeutic hypothermia in stroke, traumatic brain injury, or ischemia models [1]. Its stable analog properties ensure the hypothermic effect is maintained throughout the critical post-injury period [2].

Metabolic Disease and Appetite Regulation Studies

JMV 449's demonstrated ability to significantly inhibit food intake at a defined 25 nmol/kg dose, combined with its augmentation of incretin hormone actions, positions it as a valuable research tool for probing the neurotensin system's role in energy homeostasis, obesity, and diabetes [3].

Investigating Neurotensin Receptor Gene Regulation

JMV 449 serves as a potent and stable agonist for probing transcriptional regulation of the neurotensin receptor gene. As shown in HT-29 cells, JMV 449 induces a 270% increase in NTR mRNA levels after 6 hours of exposure, demonstrating its utility in molecular pharmacology studies examining receptor feedback and gene expression [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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